molecular formula C16H16N2O5S B2611737 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide CAS No. 1396886-39-7

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide

Cat. No.: B2611737
CAS No.: 1396886-39-7
M. Wt: 348.37
InChI Key: KFABSRNMMQELQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also has a thiophen-2-yl group, which is a sulfur-containing aromatic ring often found in pharmaceuticals and organic materials . The presence of these groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to predict its exact properties or uses.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could impact its solubility and stability .

Scientific Research Applications

Anticancer Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide and its analogs have been studied for their potential in anticancer therapy. Research on sulfur-containing heterocyclic analogs has shown that compounds with a hydroxyl group exhibit selective antiproliferative activity against cancer cells, specifically laryngeal cancer cells. The presence of a hydroxyl group contributes significantly to the compound's anticancer activity, which is attributed to its ability to enhance antioxidant enzyme activity, reduce ROS production, and stimulate apoptosis through the activation of the caspase cascade. These findings suggest that such compounds can be used in combination with other drugs for effective chemotherapy, highlighting their potential role in cancer treatment strategies (Haridevamuthu et al., 2023).

Optical Storage and Cooperative Motion

Compounds related to this compound have been explored for their applications in reversible optical storage. A study involving the synthesis and copolymerization of nitrophenyl and benzoate derivatives revealed the potential for photoinduced birefringence in films, which can be photoerased. This phenomenon is attributed to the cooperative motion of polar side groups in amorphous polymers, presenting a novel approach to optical data storage and highlighting the versatility of these compounds in materials science (Meng et al., 1996).

Synthesis and Characterization for Therapeutic Applications

Further studies on the synthesis and characterization of derivatives of this compound have demonstrated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, through structural modifications and biological evaluations, have shown significant activities in various therapeutic areas without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).

Selective Oxidation Agent

N-Hydroxy-o-benzenedisulfonimide, a compound related to this compound, has been identified as a useful selective oxidizing agent. This reagent demonstrates versatility in oxidation reactions, including the conversion of aldehydes to acids and thiols to disulfides, showcasing the chemical utility of compounds within this class for synthetic chemistry applications (Barbero et al., 1996).

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-11(14-2-1-7-24-14)5-6-17-15(20)16(21)18-10-3-4-12-13(8-10)23-9-22-12/h1-4,7-8,11,19H,5-6,9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFABSRNMMQELQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.